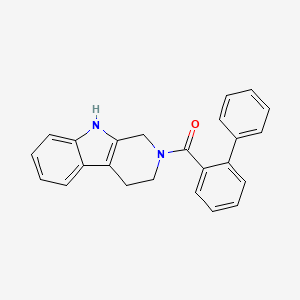
Indole-based analog 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-based analog 12 is a synthetic derivative of the indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole-based analog 12 typically involves the cyclization of ortho-substituted anilines or halobenzenes with appropriate functional groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bischler-Möhlau synthesis, which uses aniline derivatives and α-haloketones in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Indole-based analog 12 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, particularly at the C-3 position, are common for indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Indolequinones
Reduction: Indolines
Substitution: Various substituted indoles with enhanced biological properties.
Scientific Research Applications
Indole-based analog 12 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indole-based analog 12 involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and cancer progression . Additionally, this compound can interact with neurotransmitter receptors, affecting mood and cognitive functions .
Comparison with Similar Compounds
Indole-based analog 12 is unique compared to other indole derivatives due to its specific substitution pattern and functional groups. Similar compounds include:
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
This compound stands out due to its enhanced biological activity and potential therapeutic applications, making it a valuable compound in medicinal chemistry and drug design .
Properties
Molecular Formula |
C24H20N2O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2-phenylphenyl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C24H20N2O/c27-24(21-12-5-4-10-18(21)17-8-2-1-3-9-17)26-15-14-20-19-11-6-7-13-22(19)25-23(20)16-26/h1-13,25H,14-16H2 |
InChI Key |
UCWAWBWZKYMCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


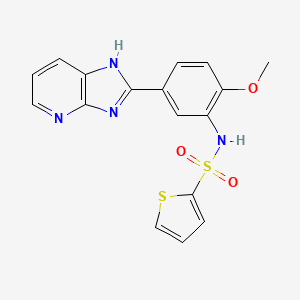
![(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)
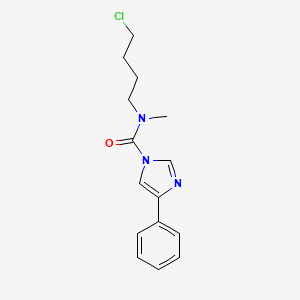


![4-Hydroxy-3-[2-(6-hydroxy-5,8a-dimethyl-2-methylidene-1,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl)ethylidene]oxolan-2-one](/img/structure/B10833514.png)
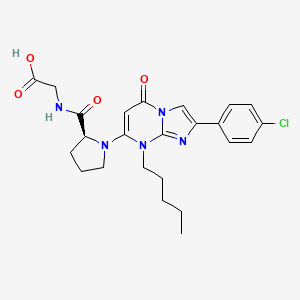
![Imidazo[1,2-b]pyridazine derivative 1](/img/structure/B10833537.png)
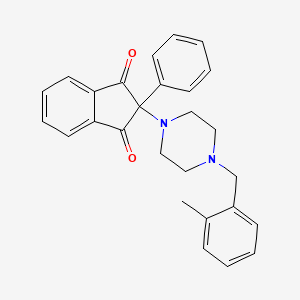
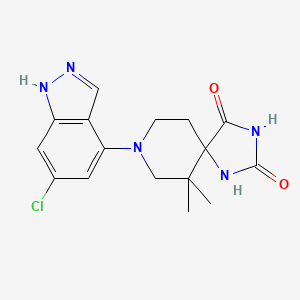
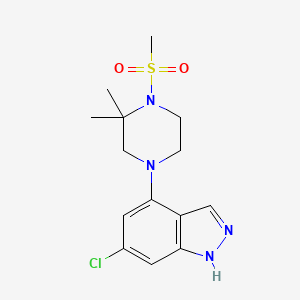

![N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide](/img/structure/B10833561.png)
![2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)
